Cdc25B Enzyme Inhibition: DA-3003-2 vs. DA-3003-1 (NSC663284)
DA-3003-2 demonstrates a 3.9-fold lower potency against Cdc25B compared to its close structural analog DA-3003-1 (NSC663284) [1]. This differential potency is critical for researchers requiring a less potent tool compound to avoid complete pathway shutdown or to study graded responses.
| Evidence Dimension | In vitro enzyme inhibition (IC50) against human recombinant Cdc25B |
|---|---|
| Target Compound Data | IC50 = 0.82 µM |
| Comparator Or Baseline | DA-3003-1 (NSC663284): IC50 = 0.21 µM |
| Quantified Difference | 3.9-fold lower potency (higher IC50) for DA-3003-2 |
| Conditions | Biochemical assay using human recombinant Cdc25B protein |
Why This Matters
This provides a defined potency gradient within the same chemical series, allowing for dose-response studies or experiments where complete Cdc25B inhibition is undesirable.
- [1] Lavecchia, A., Cosconati, S., Limongelli, V., et al. Modeling of Cdc25B dual specifity protein phosphatase inhibitors: Docking of ligands and enzymatic inhibition mechanism. ChemMedChem 1(5), 540-550 (2006). View Source
